molecular formula C9H15IN2O B1653598 4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856102-15-2

4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B1653598
CAS RN: 1856102-15-2
M. Wt: 294.13
InChI Key: XLKYFVXUBYWAQC-UHFFFAOYSA-N
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Description

4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods. It has been found to exhibit biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the activity of certain neurotransmitters in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole exhibits potent antitumor activity in various cancer cell lines. It has also been found to exhibit neuroprotective effects in animal models of neurological disorders. Furthermore, this compound has been shown to modulate the activity of specific enzymes and neurotransmitters in the brain, suggesting its potential use as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is its relatively simple synthesis method using readily available starting materials. Furthermore, this compound exhibits potent activity in various biological assays, making it a promising candidate for further research. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. One potential direction is the further elucidation of its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is the optimization of its synthesis method to improve yields and reduce potential toxicity. Furthermore, this compound may be studied for its potential applications in other fields of scientific research, such as chemical biology and materials science.

Scientific Research Applications

4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been studied for its potential use as a tool in chemical biology research.

properties

IUPAC Name

4-iodo-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKYFVXUBYWAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196903
Record name 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

CAS RN

1856102-15-2
Record name 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856102-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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